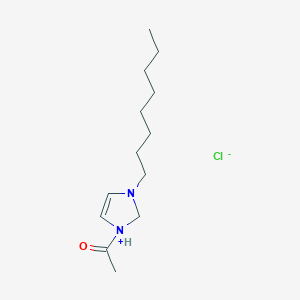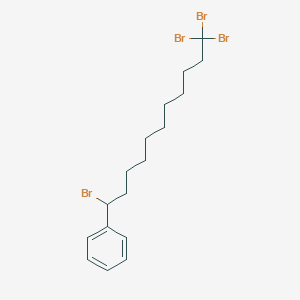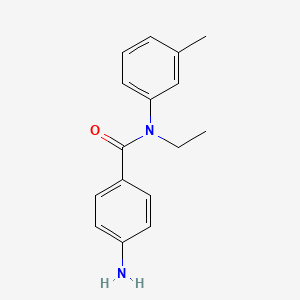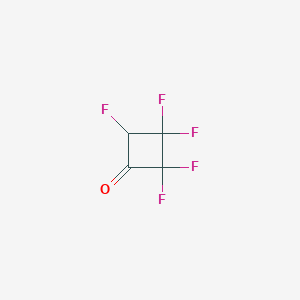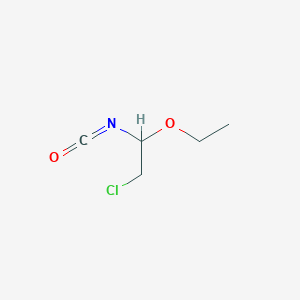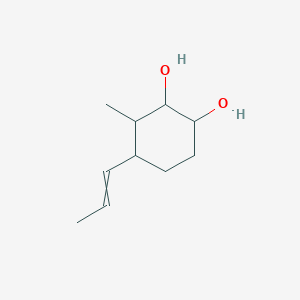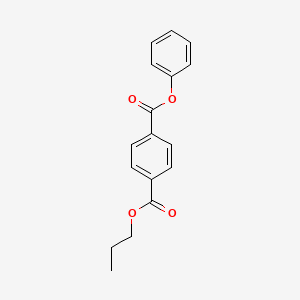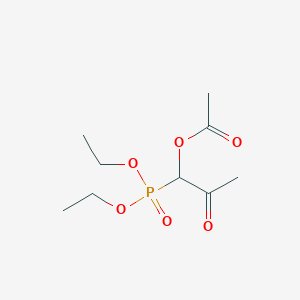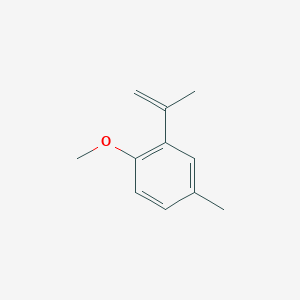
1-Methoxy-4-methyl-2-(prop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropenyl-4-methyl-anisole: is an organic compound with the molecular formula C11H16O . It is also known by other names such as 1-methoxy-4-methyl-2-propan-2-ylbenzene . This compound belongs to the class of alkylbenzenes and is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropenyl-4-methyl-anisole can be achieved through various methods. One common method involves the methylation of phenol using methylating agents such as methyl chloride, sodium methyl sulfate, or dimethyl sulfate . The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 2-isopropenyl-4-methyl-anisole often involves the use of dimethyl sulfate as the methylating agent. The reaction is conducted in a large-scale reactor with efficient stirring and temperature control to ensure high yields . The product is then purified through distillation and extraction techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-isopropenyl-4-methyl-anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst (e.g., iron or aluminum chloride) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-isopropenyl-4-methyl-anisole has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-isopropenyl-4-methyl-anisole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Anisole: 1-methoxy-4-methylbenzene
2-isopropyl-4-methylphenol:
4-methyl-2-propylphenol: A related alkylbenzene
Uniqueness
2-isopropenyl-4-methyl-anisole is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and industrial products .
Properties
CAS No. |
64298-10-8 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-methoxy-4-methyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14O/c1-8(2)10-7-9(3)5-6-11(10)12-4/h5-7H,1H2,2-4H3 |
InChI Key |
DLOQWSHUDPDIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)



